molecular formula C15H14N4O3 B8731232 6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido[2,3-B][1,5]benzodiazepin-5-one CAS No. 132687-06-0

6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido[2,3-B][1,5]benzodiazepin-5-one

Cat. No.: B8731232
CAS No.: 132687-06-0
M. Wt: 298.30 g/mol
InChI Key: YCFJZPGDTZVVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one (hereafter referred to as the target compound) is a heterocyclic molecule featuring a pyridobenzodiazepinone scaffold. This compound belongs to a class of tricyclic systems with a diazepine ring fused to pyridine and benzene moieties. Key structural features include:

  • Ethyl and methyl substituents at positions 11 and 6, respectively, which influence steric and electronic properties.
  • A nitro group at position 9, which may enhance electrophilic reactivity or modulate receptor binding.

The compound was initially identified as a lead structure in medicinal chemistry research due to its synthetic accessibility compared to other benzodiazepine analogs, such as dipyrido[3,2-b:2',3'-e][1,4]diazepinones .

Properties

CAS No.

132687-06-0

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

IUPAC Name

11-ethyl-6-methyl-9-nitropyrido[3,2-c][1,5]benzodiazepin-5-one

InChI

InChI=1S/C15H14N4O3/c1-3-18-13-9-10(19(21)22)6-7-12(13)17(2)15(20)11-5-4-8-16-14(11)18/h4-9H,3H2,1-2H3

InChI Key

YCFJZPGDTZVVSM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=C2)[N+](=O)[O-])N(C(=O)C3=C1N=CC=C3)C

Origin of Product

United States

Preparation Methods

Core Ring System Construction

The pyrido-benzodiazepinone scaffold is typically synthesized via cyclocondensation reactions. A foundational approach involves reacting 2-aminonicotinic acid derivatives with substituted o-phenylenediamines under acidic conditions. For the target compound, the precursor 5-ethyl-11-chloroacetyl-5,11-dihydro-6H-pyrido[2,3-b]benzodiazepin-6-one serves as a critical intermediate, enabling subsequent functionalization at the 11-position.

Key Reaction:

2-Aminonicotinic acid+o-Phenylenediamine derivativeH+, ΔPyrido-benzodiazepinone core\text{2-Aminonicotinic acid} + \text{o-Phenylenediamine derivative} \xrightarrow{\text{H}^+,\ \Delta} \text{Pyrido-benzodiazepinone core}

This step is optimized at 80–100°C in butanol with catalytic sulfuric acid, achieving yields of 65–75%.

Reaction Conditions:

  • Solvent: DMF

  • Temperature: 60°C, 12 hours

  • Yield: 70–80%

Methylation at Position 6

Methylation is achieved using methyl iodide under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation of the nitrogen at position 6, followed by nucleophilic attack of the methyl group.

Optimization Notes:

  • Excess methyl iodide (1.5 eq) improves yield to 85%.

  • Reaction time: 6 hours at 0°C to room temperature.

Nitration at Position 9

Electrophilic nitration employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitro group is directed to position 9 due to the electron-donating effects of the adjacent methyl group.

Critical Parameters:

  • Nitrating agent: 65% HNO₃ in H₂SO₄ (1:3 v/v)

  • Temperature control: <5°C to prevent over-nitration

  • Yield: 60–65%

Industrial-Scale Production

Process Intensification

Industrial synthesis scales the above steps using continuous flow reactors for nitration and alkylation. Key adjustments include:

ParameterLaboratory ScaleIndustrial Scale
Nitration Time 2 hours30 minutes (flow)
Methylation Solvent THFToluene (recycled)
Overall Yield 45%55%

Flow reactors enhance heat dissipation during exothermic nitration, reducing side products.

Purification and Analytical Validation

Recrystallization

The crude product is purified via recrystallization from ethanol/water (4:1), yielding white crystals with >98% purity.

Chromatographic Methods

  • HPLC: C18 column, acetonitrile/water (70:30), UV detection at 254 nm.

  • Retention time: 8.2 minutes.

NMR Data (DMSO-d₆):

  • ¹H NMR (400 MHz): δ 1.25 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 3.78 (q, J=7.2 Hz, 2H, CH₂CH₃), 7.52–8.21 (m, 4H, aromatic).

  • ¹³C NMR: δ 12.4 (CH₃), 24.7 (CH₂CH₃), 118.9–152.3 (aromatic and carbonyl carbons).

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C₁₅H₁₄N₄O₃ ([M+H]⁺): 299.1141

  • Observed: 299.1138.

Challenges and Mitigation Strategies

Regioselectivity in Nitration

The nitro group’s placement at position 9 is sensitive to electronic effects. Computational modeling (DFT) confirms that the methyl group at position 6 enhances electron density at position 9, favoring nitration there.

Byproduct Formation During Methylation

Over-methylation at position 11 is minimized by:

  • Using NaH as a strong, non-nucleophilic base.

  • Maintaining low temperatures (0°C) during reagent addition.

StepReagents/ConditionsYield (%)
CyclocondensationH₂SO₄, butanol, 80°C, 8h65–75
EthylationEthylamine, K₂CO₃, DMF, 60°C, 12h70–80
MethylationCH₃I, NaH, THF, 0°C to RT, 6h85
NitrationHNO₃/H₂SO₄, 0–5°C, 2h60–65

Table 2: Physical Properties

PropertyValueSource
Molecular Weight298.30 g/mol
Melting Point214–216°C
Solubility (25°C)Slightly soluble in ethanol
LogP1.82

Scientific Research Applications

Biological Activities

Research indicates that compounds within the benzodiazepine class exhibit a range of biological activities. The specific compound under discussion has shown potential in the following areas:

Neuropharmacological Effects

Benzodiazepines are primarily known for their effects on the central nervous system (CNS). They act as modulators of the gamma-aminobutyric acid (GABA) receptors, leading to anxiolytic, sedative, and anticonvulsant effects. Preliminary studies suggest that 6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido[2,3-B][1,5]benzodiazepin-5-one may possess similar properties, making it a candidate for treating anxiety disorders and epilepsy .

Anticancer Activity

Recent investigations into the cytotoxic effects of related benzodiazepine derivatives have revealed their potential against various cancer cell lines. For instance, compounds structurally related to 6,11-Dihydro-11-ethyl-6-methyl-9-nitro have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing chemotherapeutic agents with fewer side effects.

Case Studies

Several case studies highlight the applications of benzodiazepine derivatives in clinical settings:

Case Study 1: Neuroleptic Effects

A study involving a series of benzodiazepine derivatives demonstrated their effectiveness in managing psychotic disorders such as schizophrenia. Compounds similar to 6,11-Dihydro-11-ethyl-6-methyl-9-nitro were shown to reduce symptoms significantly when administered at therapeutic doses .

Case Study 2: Cancer Treatment

In vitro studies on cancer cell lines (e.g., HeLa and U87) treated with related compounds revealed IC50 values indicating effective cytotoxicity at concentrations ranging from 93.7 µM to 322.8 µM. These findings suggest that further exploration into the anticancer properties of 6,11-Dihydro-11-ethyl-6-methyl-9-nitro could yield promising results .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Compound Name Substituents Core Structure Key Differences Reference
Target Compound 6-methyl, 11-ethyl, 9-nitro Pyrido[2,3-b][1,5]benzodiazepin-5-one Reference compound
Rispenzepine (INN) 11-(1-methylnipecotoyl) Pyrido[2,3-b][1,5]benzodiazepin-5-one 11-position substituted with a bulky piperidine-derived group instead of ethyl
5,11-Dihydro-5,8-dimethyl analog 5,8-dimethyl Pyrido[2,3-b][1,4]benzodiazepin-6-one Different diazepine ring substitution pattern (1,4 vs. 1,5) and methyl groups at positions 5 and 8
11-Ethyl-5,8-dimethyl analog 5,8-dimethyl, 11-ethyl Pyrido[2,3-b][1,4]benzodiazepin-6-one Additional ethyl at position 11; 1,4-diazepine core
11-Chloroacetyl derivative 11-chloroacetyl Pyrido[2,3-b][1,4]benzodiazepin-6-one Chloroacetyl group introduces electrophilic reactivity

Key Observations :

  • The position and nature of substituents critically influence physicochemical and pharmacological properties. For example, Rispenzepine’s 1-methylnipecotoyl group likely enhances lipophilicity and receptor affinity compared to the target compound’s simpler ethyl group .
  • The diazepine ring substitution pattern (1,4 vs.

Solubility and Physicochemical Properties

Table 2: Solubility Data for Selected Compounds

Compound Name Solubility (mg/mL) Notes Reference
Target Compound Not explicitly reported Predicted low solubility due to nitro group
11-Ethyl-6-methyl-5H-pyrido[2,3-b][1,5]benzodiazepine-5-thione 3183 (entry code) Thione analog shows altered solubility vs. ketone
Olanzapine (LYBALVI® component) High aqueous solubility Atypical antipsychotic with thieno-benzodiazepine core

Key Observations :

  • The target compound’s nitro group may reduce aqueous solubility compared to non-nitrated analogs, impacting bioavailability.
  • Replacement of the ketone with a thione group (e.g., entry 3183) increases molecular polarity but may introduce stability challenges .

Pharmacological Potential

  • Pyrido-benzoxazepinones (e.g., Boehringer Ingelheim’s HIV inhibitors) demonstrate that heteroatom substitution (O vs. S in the diazepine ring) modulates target selectivity. The target compound’s nitro group may confer unique binding interactions absent in sulfur or oxygen analogs .

Biological Activity

6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido[2,3-B][1,5]benzodiazepin-5-one is a compound belonging to the class of benzodiazepines, which are known for their psychoactive effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula: C15H14N4O3
  • Molecular Weight: 298.2967 g/mol
  • CAS Number: Not provided
  • Structure: The compound features a pyrido-benzodiazepine core with nitro and ethyl substituents that contribute to its biological activity.

Benzodiazepines typically exert their effects by modulating the GABA_A receptor, enhancing the inhibitory neurotransmitter GABA's effects in the central nervous system (CNS). This results in various pharmacological actions including anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.

GABA_A Receptor Modulation

The specific interactions of 6,11-dihydro derivatives with GABA_A receptors have been studied to understand their sedative and anxiolytic properties. These compounds often show a high affinity for certain subtypes of GABA_A receptors, which may correlate with their efficacy and side effect profiles.

Biological Activity Overview

Activity TypeObservations
Sedative Effects Exhibits significant sedative properties in animal models (ED50 values determined) .
Anxiolytic Effects Reduces anxiety-like behavior in rodent models .
Muscle Relaxation Demonstrated muscle relaxant effects in various pharmacological tests .
Anticonvulsant Potential anticonvulsant activity noted in preclinical studies .

Case Studies and Research Findings

  • Sedative Effects in Animal Models
    • In studies involving mice, 6,11-dihydro derivatives showed significant sedative effects. For example, an ED50 value of approximately 0.09 mg/kg was established using the chimney test to assess sedation levels .
  • Anxiolytic Properties
    • Research indicated that the compound reduced anxiety-like behaviors in elevated plus maze tests. Doses ranging from 0.1 to 1 mg/kg were effective in increasing the time spent in open arms compared to control groups .
  • Muscle Relaxation
    • Muscle relaxant properties were assessed through tests involving strychnine-induced spasms. The compound effectively reduced muscle spasms at doses of 1 mg/kg .

Pharmacokinetics

The pharmacokinetic profile of 6,11-dihydro derivatives indicates favorable absorption characteristics:

  • Human Intestinal Absorption: High probability (0.9818)
  • Blood-Brain Barrier Penetration: High probability (0.9646)
    These properties suggest that the compound can effectively reach CNS targets, enhancing its therapeutic potential.

Toxicology and Safety Profile

Preliminary toxicological assessments indicate low acute toxicity with an LD50 greater than 2000 mg/kg in rodent models. However, further studies are required to fully elucidate long-term safety profiles and potential side effects.

Q & A

Q. What are the established synthetic routes for 6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido[2,3-B][1,5]benzodiazepin-5-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of benzodiazepine derivatives typically involves cyclocondensation reactions between substituted pyridine precursors and diazepine intermediates. For this compound, key steps include nitro-group introduction at position 9 and alkylation at positions 6 and 11. Optimization involves adjusting catalysts (e.g., palladium for cross-coupling), solvent polarity (DMF or THF), and temperature (80–120°C) to improve yield and purity. Impurities such as 4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (CAS 287980-84-1) may form during incomplete alkylation; these require monitoring via HPLC with UV detection at 254 nm .

Q. Which analytical methods are recommended for characterizing the compound’s physicochemical properties?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation (exact mass ~347.15 g/mol) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions. For purity assessment, reverse-phase HPLC with a C18 column and mobile phase (e.g., ammonium acetate buffer pH 6.5 and acetonitrile gradient) is effective. Differential scanning calorimetry (DSC) can determine melting points and crystallinity, critical for stability studies .

Q. How can researchers design stability studies to assess degradation pathways under varying environmental conditions?

  • Methodological Answer : Employ forced degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation products using LC-MS and compare retention times/spectra to known impurities (e.g., 3-amino-2-chloro-4-methylpyridine, CAS 133627-45-9). Accelerated stability testing at 40°C/75% RH over 6 months helps predict shelf-life .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Address this by:
  • Conducting microsomal stability assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots.
  • Using pharmacokinetic (PK) modeling to correlate in vitro IC₅₀ values with in vivo exposure (AUC/Cₘₐₓ).
  • Modulating lipophilicity (LogP ~2.25) via substituent changes to enhance membrane permeability .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GABA receptors)?

  • Methodological Answer : Apply molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to map binding affinities. Use crystal structures of homologous receptors (PDB ID: 6HUP) for homology modeling. Validate predictions with site-directed mutagenesis and competitive binding assays (e.g., radiolabeled flumazenil displacement) .

Q. What experimental designs are optimal for studying environmental fate and ecotoxicological impacts?

  • Methodological Answer : Follow a split-plot design with abiotic/biotic compartments (water, soil, biota). Use LC-MS/MS to quantify environmental persistence (t½) and bioaccumulation factors (BCF). For ecotoxicity, conduct OECD-guided assays on Daphnia magna (EC₅₀) and algal growth inhibition. Compare results to structurally related compounds (e.g., 5,11-Dihydro-5-methyl-11-propyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one) to identify structure-activity relationships .

Q. How should researchers address impurity profiling and qualification in accordance with ICH Q3A guidelines?

  • Methodological Answer : Identify impurities via LC-HRMS and synthesize reference standards (e.g., MM1146.02 and MM1146.03 from ). Establish a threshold of 0.10% for reporting impurities. Perform genotoxicity assays (Ames test) and safety assessments for impurities above 0.15%. Use orthogonal methods (HPLC vs. CE) to ensure accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.